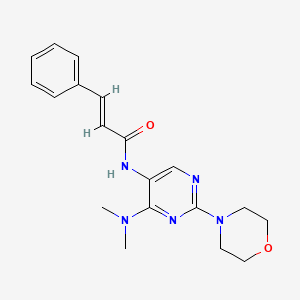

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide

描述

N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4, a morpholine ring at position 2, and a cinnamamide side chain at position 3. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, while the morpholine and dimethylamino groups enhance solubility and modulate electronic properties.

属性

IUPAC Name |

(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-23(2)18-16(14-20-19(22-18)24-10-12-26-13-11-24)21-17(25)9-8-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHRVHFUIRQKIT-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and morpholino substituents. The final step involves the coupling of the pyrimidine derivative with cinnamic acid or its derivatives under appropriate reaction conditions.

For instance, the pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloro-4,6-dimethoxypyrimidine and morpholine. The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine. The final coupling with cinnamic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired cinnamamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Core Pyrimidine Scaffold Preparation

The pyrimidine ring with dimethylamino and morpholino substituents is typically synthesized via:

-

Nucleophilic substitution : Reaction of chloropyrimidine intermediates with dimethylamine and morpholine under basic conditions (e.g., KCO) .

-

Amination : Introduction of the 4-dimethylamino group via Pd-catalyzed coupling or direct alkylation .

Cinnamamide Coupling

The cinnamamide moiety is introduced through:

-

Amide bond formation : Reacting cinnamoyl chloride with the 5-amino group of the pyrimidine scaffold using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature (yields: 39–59%) .

-

Direct coupling : Alternatively, activated cinnamic acid derivatives (e.g., HATU-activated) react with the pyrimidine amine in the presence of N-methylmorpholine (NMM) .

Example Reaction

--

2. Key Reaction Parameters

Cinnamamide Double Bond

-

Electrophilic Addition : The α,β-unsaturated carbonyl system undergoes Michael additions with nucl

科学研究应用

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

作用机制

The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1. (Z)-2-Cinnamamido-3-[4-(Dimethylamino)phenyl]-N-propylacrylamide ()

- Core Structure : Derived from an oxazol-5(4H)-one intermediate, lacking the pyrimidine core.

- Substituents: Contains a dimethylamino-phenyl group and a cinnamamide side chain but replaces the morpholine with a propylacrylamide group.

- Key Differences : The absence of the pyrimidine-morpholine system likely reduces its ability to mimic nucleotide bases, a feature critical for kinase or enzyme inhibition. The propyl group may lower solubility compared to morpholine’s polar oxygen atom .

2.1.2. Quinoline-Based Dimethylamino Enamides ()

- Core Structure: Quinoline scaffold substituted with tetrahydrofuran-3-yloxy and chlorophenyl groups.

- Substituents: Feature a 4-(dimethylamino)but-2-enamide side chain.

- Key Differences: The larger quinoline core may improve intercalation with DNA or RNA but reduce selectivity due to increased steric bulk.

2.1.3. 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine ()

- Core Structure : Pyrimidine with methyl, phenyl, and fluorophenyl substituents.

- Substituents: Lacks the morpholine and cinnamamide groups but includes a fluorophenylaminomethyl side chain.

- Key Differences : The fluorine atom enhances metabolic stability and electronegativity, while the methylphenyl group increases hydrophobicity. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, a feature absent in the target compound due to its morpholine substitution .

2.1.4. Sulfoxide-Benzamide Derivatives ()

- Core Structure: Benzamide with sulfoximidoyl and dimethylamino groups.

- Substituents : Include pyridine and oxazole carboxamide moieties.

- Key Differences : The sulfoximidoyl group introduces chirality and polar interactions, which may improve target specificity but reduce membrane permeability compared to the pyrimidine-morpholine system .

Comparative Analysis of Physicochemical Properties

*Estimated using fragment-based methods.

- Solubility : The morpholine group in the target compound improves aqueous solubility compared to methylphenyl () or propylacrylamide () substituents.

生物活性

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide is a compound that has garnered attention due to its potential biological activity and therapeutic applications. This article explores various aspects of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a cinnamide structure, which is significant for its biological interactions. The synthesis typically involves nucleophilic substitutions and condensation reactions that incorporate various functional groups, enhancing its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : Preliminary studies suggest that the compound may influence enzyme activity, particularly in chromogenic assays where it can detect biological substances through colorimetric changes.

- Receptor Binding : Interaction studies have indicated that this compound may bind to specific receptors or enzymes, which could modulate various biochemical pathways .

- Antioxidant Activity : Related compounds have shown the ability to activate the Nrf2 pathway, leading to increased expression of antioxidant genes, which may be a relevant mechanism for this compound as well .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- CNS Activity : A study on various cinnamamides indicated that structural modifications significantly affect their anticonvulsant properties. Electron-withdrawing groups enhanced activity, while electron-donating groups diminished it .

- Nrf2 Activation : Research on cinnamide derivatives demonstrated that specific substitutions can activate the Nrf2/ARE pathway in hepatocytes, leading to increased expression of protective genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This suggests potential therapeutic applications in oxidative stress-related conditions .

- Neuroprotective Effects : Compounds similar to this compound have shown neuroprotective effects against oxidative stress in cellular models, indicating a promising avenue for neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。